rac 5-Hydroxy Propentofylline

Overview

Description

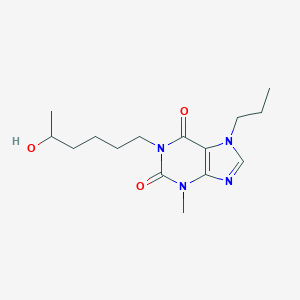

rac 5-Hydroxy Propentofylline (CAS No. 56395-62-1) is a chiral metabolite of Propentofylline (HWA285), a xanthine derivative with neuroprotective and glial-modulating properties. Its molecular formula is C₁₅H₂₄N₄O₃, and it has a molecular weight of 308.37606 g/mol . Structurally, it features a purine-2,6-dione core substituted with a 5-hydroxyhexyl group and a propyl chain (SMILES: O=C2N(c1ncn(c1C(=O)N2CCCCC(O)C)CCC)C). This compound is pharmacologically relevant due to its role in modulating adenosine and glutamate dynamics, as observed in studies of its parent drug, Propentofylline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 5-Hydroxy Propentofylline typically involves the hydroxylation of Propentofylline. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing advanced techniques to maintain consistency and quality. The production process is designed to meet stringent regulatory standards, ensuring the compound’s suitability for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: rac 5-Hydroxy Propentofylline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another, altering the compound’s chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

- Reference Standard : rac 5-Hydroxy Propentofylline is used as a reference standard in analytical chemistry to study the properties and behavior of xanthine derivatives. This application is crucial for the development and validation of analytical methods that assess the purity and concentration of similar compounds.

Biology

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. It is believed to exert these effects through multiple mechanisms, including phosphodiesterase inhibition, which increases levels of cyclic adenosine monophosphate (cAMP), crucial for cellular signaling.

Medicine

- Therapeutic Potential : Research has explored the therapeutic applications of this compound in treating conditions like Alzheimer's disease. Studies suggest that it may improve cognitive function and reduce dementia severity in patients by enhancing adenosine's beneficial actions on neuronal health.

Industry

- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals and serves as a biochemical tool in various industrial processes. Its unique properties make it valuable in formulating drugs aimed at treating neurological disorders.

Neuroprotection

Studies indicate that this compound may protect neurons from damage associated with neurodegenerative disorders, particularly through its anti-inflammatory properties.

Anti-inflammatory Activity

Research has shown that this compound can significantly lower levels of pro-inflammatory cytokines in glial cells, suggesting a role in managing neuroinflammatory conditions.

Cognitive Improvement

Evidence suggests that this compound can improve cognitive function and reduce dementia severity, making it a candidate for further therapeutic exploration.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neuroprotective Studies : Investigations into its ability to safeguard neurons against degeneration have shown promising results.

- Inflammation Modulation : Research indicates that this compound effectively reduces pro-inflammatory cytokines, which could play a role in treating inflammatory conditions.

- Cognitive Enhancement : Clinical studies suggest improvements in cognitive functions among patients treated with this compound.

Data Tables

| Mechanism | Effect | Reference |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cAMP levels, enhances cellular signaling | |

| Adenosine Reuptake Inhibition | Enhances neuroprotective effects | |

| Glial Cell Modulation | Reduces pro-inflammatory factors |

Mechanism of Action

rac 5-Hydroxy Propentofylline exerts its effects through multiple mechanisms, including:

Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, the compound increases the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cellular signaling.

Adenosine Reuptake Inhibition: The compound inhibits the reuptake of adenosine, enhancing its neuroprotective effects.

Modulation of Glial Cells: It modulates glial cells, reducing the production of proinflammatory factors and enhancing neuroprotection.

Comparison with Similar Compounds

Propentofylline (HWA285)

- Mechanism: Propentofylline enhances extracellular adenosine levels during cerebral ischemia, attenuates glutamate release, and inhibits glial activation .

- Selectivity: Acts as an ENT1 (equilibrative nucleoside transporter 1) inhibitor in the nanomolar to micromolar range, with higher selectivity for ENT1 over ENT2 .

- Therapeutic Effects : Demonstrated efficacy in neuropathic pain models (reducing mechanical allodynia) and neuroprotection against ischemia . Adverse effects include decreased exploratory behavior in healthy subjects due to dopaminergic modulation .

Key Contrast with rac 5-Hydroxy Propentofylline :

While this compound is a metabolite, its direct pharmacological profile remains less characterized. However, structural modifications (e.g., hydroxylation) may alter its blood-brain barrier penetration or receptor affinity compared to the parent compound.

Cilostazol and KF24345

- Mechanism : Both are ENT1 inhibitors but primarily function as phosphodiesterase-3 (PDE3) inhibitors, increasing cAMP levels .

- Selectivity: Like Propentofylline, they show ENT1 preference but lack robust glial-modulating or adenosine-enhancing effects .

Comparison Table :

| Compound | ENT1 Inhibition | Neuroprotection | Glial Modulation | Primary Use |

|---|---|---|---|---|

| This compound | Unknown | Likely (via metabolite role) | Presumed (indirect) | Under investigation |

| Propentofylline | Yes (nanomolar) | Yes | Yes | Neuropathic pain, ischemia |

| Cilostazol | Yes | No | No | Vascular diseases |

Drafazine Derivatives

- Mechanism : ENT2-selective inhibitors (2- to 6-fold selectivity over ENT1) .

- Contrast : Unlike Propentofylline, drafazine derivatives lack evidence for glial modulation or neuroinflammatory attenuation.

Troglitazone

- Mechanism : ENT1 inhibitor and PPAR-γ agonist .

- Key Difference: Dual activity on PPAR-γ distinguishes it from Propentofylline’s adenosine-centric mechanism.

Structural and Functional Insights

- Neuroinflammation : Propentofylline reduces GFAP (astrocyte marker) and TNF-α levels, indicating anti-inflammatory action absent in ENT2-selective drafazine derivatives .

- Dopaminergic Effects: Propentofylline’s inhibition of dopamine efflux contrasts with non-CNS-targeted ENT inhibitors like cilostazol .

Biological Activity

Overview

rac 5-Hydroxy Propentofylline is a hydroxy metabolite of Propentofylline, a xanthine derivative recognized for its neuroprotective properties. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and other conditions due to its multifaceted biological activities.

The biological activity of this compound involves several key mechanisms:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, this compound increases cyclic adenosine monophosphate (cAMP) levels, which is crucial for various cellular signaling pathways.

- Adenosine Reuptake Inhibition : This compound inhibits the reuptake of adenosine, enhancing its neuroprotective effects by promoting adenosine's beneficial actions on neuronal health.

- Modulation of Glial Cells : It modulates glial cell activity, reducing the production of pro-inflammatory factors and contributing to neuroprotection.

Biological Effects

The compound has been investigated for various biological effects, including:

- Neuroprotection : Studies suggest that this compound may protect neurons from damage associated with conditions like Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Activity : By modulating inflammatory responses in the brain, it may help alleviate symptoms associated with neuroinflammation .

- Cognitive Improvement : There is evidence indicating that this compound can improve cognitive function and reduce dementia severity in patients .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neuroprotective Studies :

-

Inflammation Modulation :

- Research has indicated that the compound can significantly lower levels of pro-inflammatory cytokines in glial cells, suggesting a role in managing neuroinflammatory conditions.

- Cognitive Enhancement :

Data Tables

| Mechanism | Effect | Reference |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cAMP levels, enhances cellular signaling | |

| Adenosine Reuptake Inhibition | Enhances neuroprotective effects | |

| Glial Cell Modulation | Reduces pro-inflammatory factors |

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of rac 5-Hydroxy Propentofylline critical for experimental reproducibility?

- Answer: The molecular formula (C₁₅H₂₄N₄O₃), molecular weight (308.37606 g/mol), and stereochemical details (InChIKey: CERFGCPAKWKZEK-UHFFFAOYSA-N) are essential for verifying compound identity. Use SMILES notation (O=C2N(c1ncn(c1C(=O)N2CCCCC(O)C)CCC)CC) to validate purity via computational tools like molecular docking or NMR simulations. Ensure solubility and stability assessments account for its hydroxyl and propyl groups, which influence pharmacokinetics .

Q. What mechanisms underlie this compound’s neuroprotective effects in dementia models?

- Answer: Its dual action as an adenosine uptake inhibitor and phosphodiesterase (PDE) blocker reduces microglial activation and free radical production. Experimental designs should measure PDE activity (via colorimetric assays) and adenosine receptor binding (radioligand assays) in vitro, complemented by in vivo models assessing amyloid-beta or ischemia-induced neuroinflammation .

Q. What are standard protocols for preclinical safety and handling of this compound?

- Answer: Follow NIH guidelines for preclinical studies: use qualified facilities for in vivo dosing (e.g., 300 mg/kg/day in rodents) and in vitro cytotoxicity assays (IC₅₀ calculations via MTT). Document storage conditions (2–8°C, desiccated) and solubility profiles (DMSO for stock solutions). Adhere to institutional biosafety protocols for neuroactive compounds .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate this compound’s long-term efficacy in neurodegenerative models?

- Answer: Employ double-blind, placebo-controlled trials with 12-month endpoints, as in prior Alzheimer’s studies. Stratify cohorts by dementia subtype (Alzheimer’s vs. vascular) and include cognitive (MMSE), functional (ADL scales), and biomarker endpoints (CSF tau/Aβ levels). Use repeated-measures ANOVA to account for dropout rates .

Q. How should contradictory data on this compound’s tolerability be addressed in meta-analyses?

- Answer: Apply sensitivity analysis to resolve discrepancies (e.g., higher dropout rates in treatment vs. placebo groups at 12 months). Adjust for publication bias via funnel plots and include unpublished trial data (if accessible) using the Cochrane Risk of Bias Tool. Report adverse events (e.g., gastrointestinal disturbances) with standardized MedDRA terminology .

Q. What theoretical frameworks best explain this compound’s disease-modifying potential?

- Answer: Link studies to the neuroinflammation theory of dementia, emphasizing microglial modulation. Use systems biology models to integrate omics data (e.g., transcriptomic changes in TNF-α pathways) with clinical outcomes. Validate hypotheses via knock-in/knockout animal models of adenosine receptor subtypes .

Q. What methodological innovations enhance this compound’s separation and quantification in complex matrices?

- Answer: Optimize HPLC-MS/MS methods with a C18 column (2.6 µm particle size) and mobile phase (0.1% formic acid in acetonitrile/water). Validate limits of detection (LOD < 1 ng/mL) using spiked plasma samples. Compare with membrane separation technologies (e.g., ultrafiltration) for bioavailability studies .

Q. How do statistical approaches differ when analyzing this compound’s dose-response relationships in heterogeneous populations?

- Answer: Apply mixed-effects models to adjust for covariates (age, APOE genotype). Use Bayesian hierarchical models for small-sample subgroups (e.g., vascular dementia patients). Report effect sizes (Cohen’s d) for cognitive outcomes and power analysis (α = 0.05, β = 0.2) for trial replicability .

Q. What translational challenges arise when extrapolating this compound’s preclinical results to human trials?

- Answer: Address species-specific differences in blood-brain barrier penetration (e.g., murine vs. human P-glycoprotein expression). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Validate biomarkers (e.g., CSF cytokine levels) in Phase I trials before progressing to Phase II .

Q. How can researchers design studies to compare this compound with newer PDE inhibitors?

- Answer: Implement head-to-head trials with non-inferiority designs (ΔMMSE ≤ 1.5 points). Include mechanistic endpoints (e.g., PDE4B isoform selectivity) and cost-effectiveness analyses. Use factorial designs to test combination therapies (e.g., with acetylcholinesterase inhibitors) .

Q. Methodological Notes

- Data Tables: Include molecular descriptors (e.g., logP, pKa) and pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in supplementary materials. Format tables per ACS guidelines, with footnotes explaining abbreviations .

- Contradictory Evidence: Reconcile disparities in trial outcomes (e.g., propentofylline’s 12-month efficacy vs. dropout rates) via subgroup analyses and transparent reporting of conflicts of interest .

Properties

IUPAC Name |

1-(5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERFGCPAKWKZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430873 | |

| Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-62-1 | |

| Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.